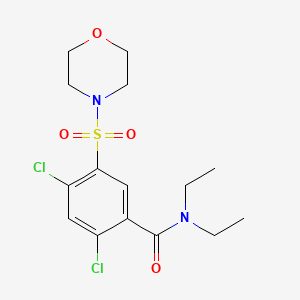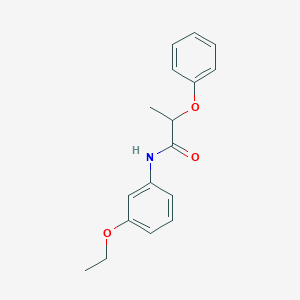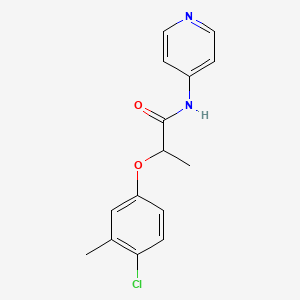![molecular formula C20H19N3O2 B4408129 N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide
Descripción general
Descripción
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has been studied extensively for its potential therapeutic applications. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide induces apoptosis in cancer cells by activating procaspase-3. Procaspase-3 is a protein that is present in cells in an inactive form. When activated, procaspase-3 cleaves other proteins in the cell, leading to programmed cell death. This compound binds to procaspase-3 and induces its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in pancreatic cancer cells. This compound has been found to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy. One limitation of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide and its potential therapeutic applications. One future direction for research is to investigate the efficacy of this compound in combination with other chemotherapeutic agents in animal models. Another future direction is to investigate the use of this compound in combination with immunotherapy for cancer treatment. Additionally, further research is needed to optimize the synthesis method of this compound to make it more readily available for research purposes.
Aplicaciones Científicas De Investigación
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a protein involved in the programmed cell death pathway. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18(14-6-4-5-7-14)21-17-12-10-16(11-13-17)20-23-22-19(25-20)15-8-2-1-3-9-15/h1-3,8-14H,4-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETWTEDKONXHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
amine hydrochloride](/img/structure/B4408062.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)

![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)